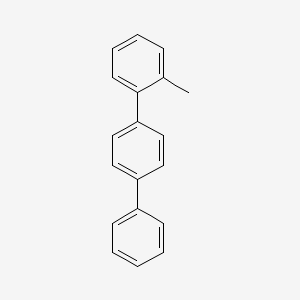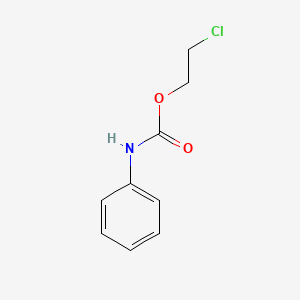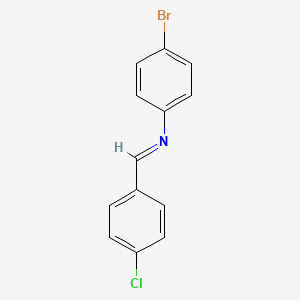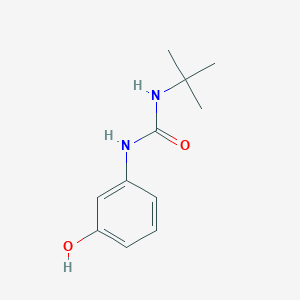
6-Methoxyquinoline; 2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H9NO. It consists of a quinoline ring system with a methoxy group attached to the sixth carbon atom. This compound occurs naturally in certain plants, such as tobacco and tea, and has been shown to have biological activities, including antioxidant, anti-inflammatory, and antitumor properties .
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the formula (O2N)3C6H2OH. It is a crystalline solid that is pale yellow and odorless. Picric acid is one of the most acidic phenols and is primarily used as an explosive. It has also been used as a dye and in medicine as an antiseptic .
Vorbereitungsmethoden
6-Methoxyquinoline: can be synthesized through various methods. One common method involves the cyclization of o-aminobenzyl alcohols with ketones using a transition metal catalyst. This reaction typically occurs under acidic conditions and at elevated temperatures . Industrial production methods often involve the use of green and sustainable processes, such as microwave-assisted synthesis and solvent-free reactions .
2,4,6-Trinitrophenol: is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the initial sulfonation of phenol to form phenoldisulfonic acid, which then reacts with nitric acid to produce 2,4,6-trinitrophenol . This method is widely used in industrial settings due to its efficiency and high yield .
Analyse Chemischer Reaktionen
6-Methoxyquinoline: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, acids, and bases. Major products formed from these reactions include fluorescent zinc and chlorine sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors .
2,4,6-Trinitrophenol: is known for its explosive properties and undergoes redox reactions. It reacts with thiocyanate ions in acidic conditions, resulting in a redox reaction that produces various intermediates and final products . Additionally, it can undergo electrophilic substitution reactions, such as nitration, to form other nitroaromatic compounds .
Wissenschaftliche Forschungsanwendungen
6-Methoxyquinoline: has a wide range of scientific research applications. It is used as a precursor in the synthesis of fluorescent sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors . In biology and medicine, it has shown potential as an antitumor agent, particularly in the treatment of lung carcinoma . It is also used in the development of single-ion magnets and other advanced materials .
2,4,6-Trinitrophenol: is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties . It is also used in the development of sensors for detecting nitroaromatic compounds in water and soil samples . Additionally, it has applications in the dye industry and as an antiseptic in medical settings .
Wirkmechanismus
6-Methoxyquinoline: exerts its effects through various mechanisms. It can induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis . The compound interacts with molecular targets such as DNA and proteins, disrupting their normal functions and leading to cell death .
2,4,6-Trinitrophenol: acts as an explosive by rapidly decomposing and releasing large amounts of energy. Its mechanism of action involves the formation of highly reactive intermediates that undergo rapid oxidation-reduction reactions, resulting in an explosive release of energy . In biological systems, it can interact with cellular components, leading to oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
6-Methoxyquinoline: is similar to other quinoline derivatives, such as 6-methylquinoline and 8-amino-6-methoxyquinoline . its unique methoxy group at the sixth position gives it distinct biological activities and chemical properties. For example, it has shown greater antitumor activity compared to other quinoline derivatives .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT) . Its high acidity and explosive properties make it unique among these compounds. It is more explosive than TNT and has a wider range of applications in various industries .
Eigenschaften
CAS-Nummer |
7533-21-3 |
|---|---|
Molekularformel |
C16H12N4O8 |
Molekulargewicht |
388.29 g/mol |
IUPAC-Name |
6-methoxyquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H9NO.C6H3N3O7/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H |
InChI-Schlüssel |
MIKABYXMZMZBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)







![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
